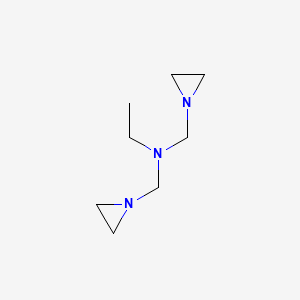
Aziridine, 1,1'-((ethylimino)dimethylene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is an organic compound that features a three-membered heterocyclic ring containing nitrogen. This compound is part of the aziridine family, which is known for its significant ring strain and reactivity. Aziridines are of great interest in medicinal chemistry due to their potential biological activities and their role as intermediates in the synthesis of various nitrogen-containing compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- can be synthesized through several methods. One common approach involves the aziridination of alkenes using electrophilic nitrogen sources. This method typically employs reagents such as iminoiodinane or organoazides, which facilitate the formation of the aziridine ring . Another method involves the cyclization of carbon-imine compounds, which can be achieved under basic conditions .
Industrial Production Methods
Industrial production of aziridines often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridine, 1,1’-((ethylimino)dimethylene)bis- undergoes various chemical reactions, including:
Nucleophilic Ring Opening: This reaction is facilitated by nucleophiles such as amines, alcohols, and thiols, leading to the formation of open-chain amine derivatives.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to yield amines.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions include open-chain amines, aziridine N-oxides, and substituted aziridines. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Applications De Recherche Scientifique
Aziridine, 1,1’-((ethylimino)dimethylene)bis- has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of aziridine, 1,1’-((ethylimino)dimethylene)bis- involves the nucleophilic attack on the strained three-membered ring, leading to ring opening and the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, such as polymerization or cross-linking . The molecular targets and pathways involved include various enzymes and receptors that interact with the aziridine ring, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with different reactivity and applications.
Ethyleneimine: A simpler aziridine derivative with similar reactivity but different industrial uses.
Thiirane: A sulfur-containing analog of aziridine with distinct chemical properties.
Uniqueness
Aziridine, 1,1’-((ethylimino)dimethylene)bis- is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis and a potential candidate for various biological applications. Its ability to undergo a wide range of chemical reactions and form stable products sets it apart from other similar compounds .
Propriétés
Numéro CAS |
3974-85-4 |
|---|---|
Formule moléculaire |
C8H17N3 |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
N,N-bis(aziridin-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H17N3/c1-2-9(7-10-3-4-10)8-11-5-6-11/h2-8H2,1H3 |
Clé InChI |
IASXLZOCNWJNFG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CN1CC1)CN2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)
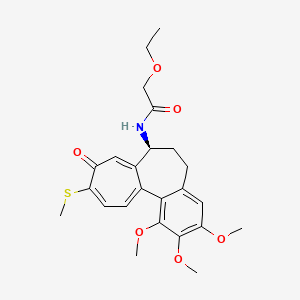

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
![(2R,7S)-7-hydroxy-2-(hydroxymethyl)-2,7-dimethyl-5-methylidenespiro[1,3-dihydroindene-6,1'-cyclopropane]-4-one](/img/structure/B14159338.png)
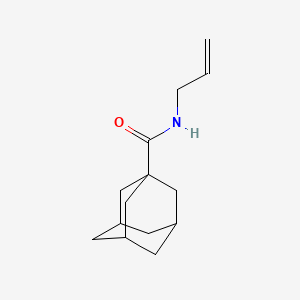
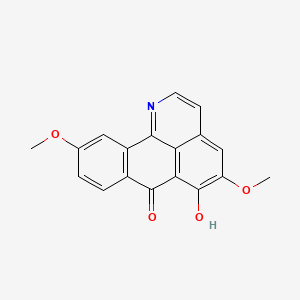
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)

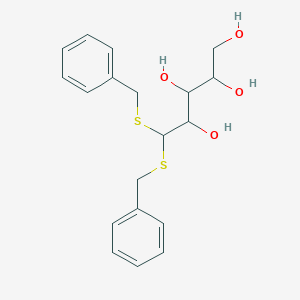
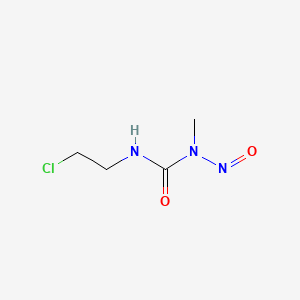
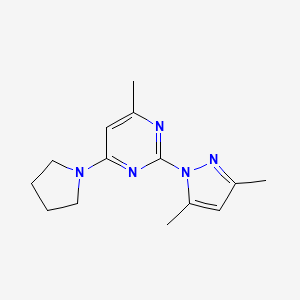
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14159387.png)
